

stability and storage conditions for Daclatasvir-d16

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Compound of Interest

Compound Name: Daclatasvir-d16

Cat. No.: B15141790

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An In-depth Technical Guide to the Stability and Storage of **Daclatasvir-d16**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for **Daclatasvir-d16**. The information presented is primarily based on forced degradation studies of the parent compound, Daclatasvir, as specific detailed stability data for the deuterated analog is not extensively available in the public domain. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which primarily affects the metabolic stability of the molecule due to the kinetic isotope effect.^{[1][2][3][4]} However, the fundamental chemical degradation pathways under stress conditions such as acid, base, oxidation, heat, and light are expected to be highly similar to the non-deuterated compound.

Recommended Storage Conditions

For long-term storage, it is recommended to store **Daclatasvir-d16** at -20°C. For short-term handling and shipping, room temperature is acceptable.^[5] The compound should be protected from heat, moisture, and direct light.^[6]

Solid-State Stability

Daclatasvir has been found to be stable in the solid state.^[6] No significant degradation was observed when the pure solid drug was exposed to dry heat at 100°C for 3 days.

Solution Stability and Degradation Pathways

Forced degradation studies on Daclatasvir reveal its susceptibility to degradation under various stress conditions in solution.

Summary of Forced Degradation Studies

The following table summarizes the percentage of degradation of Daclatasvir under different stress conditions as reported in various studies.

Stress Condition	Reagent/Parameters	Duration	Degradation (%)	Reference
Acidic Hydrolysis	0.1 N HCl	Reflux	Not Specified	Present
2 N HCl	80°C	5 hours	Optimum degradation	
Basic Hydrolysis	0.1 N NaOH	Reflux	Not Specified	Present
0.1 N NaOH	80°C	72 hours	Present	
Oxidative Degradation	3% H ₂ O ₂	80°C	1 hour	Present
30% H ₂ O ₂	60°C	6 hours	Present	
Neutral Hydrolysis	Water	80°C	72 hours	Present
Thermal Degradation (Solution)	Not Specified	Not Specified	Not Specified	Not Specified
Photolytic Degradation (Solution)	UV light (200 Wh/m ²) & Visible light (1.2 million lux hours)	7 days	Stable	

Degradation Products

Under stress conditions, Daclatasvir degrades into several products. The primary sites of degradation are the imidazole and carbamate moieties.[6]

- Acidic Conditions: Leads to the formation of multiple degradation products.
- Basic Conditions: The carbamate moiety is susceptible to hydrolysis, and the imidazole moiety is liable to base-mediated autoxidation.
- Oxidative Conditions: The imidazole moiety is oxidized in the presence of hydrogen peroxide.
- Photodegradation (in solution): The imidazole moiety is sensitive to photodegradation.

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies on Daclatasvir, which can be adapted for **Daclatasvir-d16**.

Preparation of Stock Solution

A stock solution of Daclatasvir is typically prepared in a suitable solvent such as methanol or a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.

Forced Degradation Procedures

- Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2 N HCl. Reflux the solution at 80°C for 5 hours. After cooling, neutralize the solution with an appropriate amount of 2 N NaOH and dilute to a final concentration with the mobile phase.
- Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 72 hours. After cooling, neutralize the solution with an appropriate amount of 0.1 N HCl and dilute to a final concentration with the mobile phase.
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at 60°C for 6 hours. After cooling, dilute to a final concentration with the mobile phase.

- **Neutral Hydrolysis:** To 1 mL of the stock solution, add 1 mL of purified water. Reflux the solution at 80°C for 72 hours. After cooling, dilute to a final concentration with the mobile phase.
- **Photostability Testing:** Expose a solution of Daclatasvir to UV light (200 Wh/m²) and visible light (1.2 million lux hours) for 7 days. A control sample should be kept in the dark.
- **Thermal Degradation (Solid State):** Keep the solid drug in a hot air oven at 100°C for 3 days. After the specified time, allow the sample to cool and prepare a solution of the desired concentration.

Analytical Method for Stability Indication

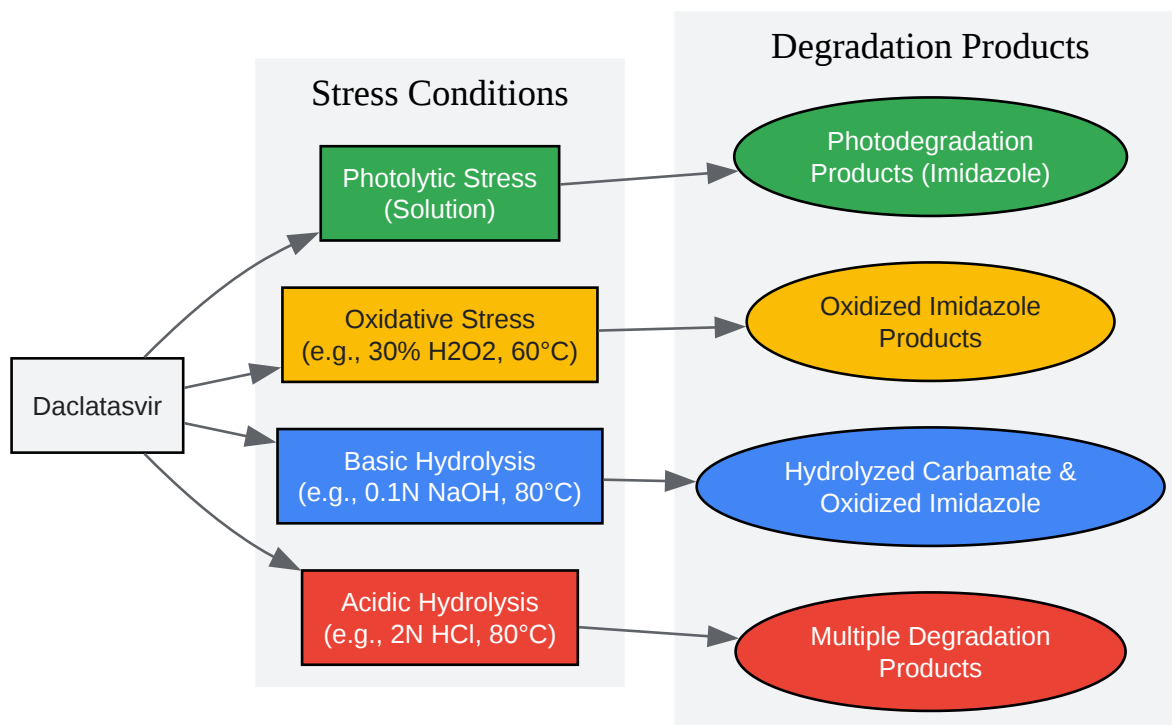
A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is used to separate the parent drug from its degradation products.

Table of Typical HPLC Method Parameters:

Parameter	Condition
Column	C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile)
Flow Rate	1.0 mL/min
Detection Wavelength	305 nm
Column Temperature	Ambient or controlled (e.g., 30°C)
Injection Volume	10-20 µL

Visualization of Degradation Pathways

The following diagram illustrates the logical flow of Daclatasvir's degradation under various stress conditions.



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